molecular formula C13H13NO2 B5094665 N-(1-phenylethyl)furan-2-carboxamide

N-(1-phenylethyl)furan-2-carboxamide

Cat. No.: B5094665
M. Wt: 215.25 g/mol
InChI Key: IAADLDQTAJKRLP-UHFFFAOYSA-N
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Description

N-(1-phenylethyl)furan-2-carboxamide is a chemical compound of significant interest in modern medicinal and pharmacological research. It belongs to a class of compounds characterized by a furan-2-carboxamide core, a structure that is a key feature in several novel synthetic opioids (NSOs) investigated for their potent activity on opioid receptors . Researchers study this compound and its analogs to understand structure-activity relationships (SAR), particularly how modifications to the phenylethyl and furan rings affect binding affinity and functional activity at the mu-opioid receptor (MOR) . The mechanism of action for bioactive analogs typically involves agonism at the G-protein coupled mu-opioid receptor, which is associated with analgesia but also with adverse effects such as respiratory depression . The primary research applications for this compound include its use as a key intermediate or reference standard in the synthesis and analytical characterization of more complex psychoactive substances . It serves as a crucial building block in forensic toxicology for developing and validating mass spectrometric methods to identify novel substances and their metabolites in biological samples, which is essential for understanding intoxication cases . Furthermore, it is a valuable compound for in vitro pharmacological assays aimed at evaluating the potency, efficacy, and selectivity of new chemical entities at opioid receptors . This product is provided For Research Use Only. It is strictly not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1-phenylethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-10(11-6-3-2-4-7-11)14-13(15)12-8-5-9-16-12/h2-10H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAADLDQTAJKRLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenylethyl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 1-phenylethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring the mixture at room temperature for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of automated reactors and continuous flow systems to optimize reaction times and yields. The purification of the compound is typically achieved through recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-phenylethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxamide group can be reduced to form corresponding amines.

    Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitro-substituted phenylethyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-phenylethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

  • N-(4-Bromophenyl)furan-2-carboxamide () :
    Synthesized via Suzuki-Miyaura cross-coupling, this derivative features a bromine substituent at the para position of the phenyl ring. The electron-withdrawing bromine reduces reaction yields (38–83%) compared to electron-donating substituents due to steric and electronic effects .
  • N-(2-Nitrophenyl)furan-2-carboxamide () :
    The nitro group at the ortho position introduces intramolecular interactions (N1⋯O3 = 2.615 Å), distorting the planarity of the amide moiety. The dihedral angle between the phenyl and furan rings is 9.71°, contrasting with the near-planar conformation of N-(4-bromophenyl) analogs .
  • Ortho-Fluorofuranyl Fentanyl () :
    A fentanyl analog with a fluorophenyl group and piperidine substitution. Structural divergence from N-(1-phenylethyl)furan-2-carboxamide includes the piperidine ring, which enhances opioid receptor binding .

Heterocyclic vs. Aliphatic Carboxamides

  • Cyclohexanecarboxamide, N-(1-phenylethyl) () :
    Replacing the furan ring with a cyclohexane reduces aromaticity, altering solubility and conformational flexibility. This impacts pharmacokinetic properties, such as metabolic stability .
  • N-(2-Hydroxyethyl)furan-2-carboxamide () :
    The hydroxyethyl side chain introduces hydrogen-bonding capacity, enhancing water solubility compared to the hydrophobic 1-phenylethyl group .

Positional Isomerism in Furan Substitution

  • 2-Furanyl Fentanyl vs. 3-Furanyl Fentanyl () :
    Positional isomerism (furan-2 vs. furan-3 substitution) drastically affects biological activity. 2-Furanyl fentanyl is a potent opioid, while the 3-substituted isomer lacks significant receptor affinity .

Pharmacological and Functional Comparisons

Anticancer Activity

  • (E)-N-(2-(4-Methoxystyryl)phenyl)furan-2-carboxamide () :
    Exhibits chemopreventive activity in HCT116 colon cancer cells by targeting lipid metabolism in cancer stem cells (CSCs). The methoxystyryl group enhances cellular uptake compared to simpler phenyl derivatives .
  • N-(1,3,4-Thiadiazol-2-yl)furan-2-carboxamide () :
    Acts as a VEGFR-2 inhibitor (IC50 = 7.4–7.6 nM), demonstrating the role of heterocyclic appendages in kinase inhibition .

Opioid Receptor Modulation

  • Para-Methoxyfuranyl Fentanyl (): The methoxy group at the para position enhances µ-opioid receptor binding affinity, leading to higher analgesic potency but increased risk of respiratory depression compared to non-alkoxy analogs .

Physicochemical Properties

Crystallographic and Conformational Analysis

  • N-(2-Nitrophenyl)furan-2-carboxamide () :
    Crystal structure reveals weak C2-H2⋯O2 interactions forming helical chains. The trans amide conformation (C4-C5(O2)-N1-C6) is planar, but steric effects from the nitro group disrupt furan ring planarity .

Solubility and Stability

  • N-(2-Hydroxy-1-phenylethyl)furan-2-carboxamide () : The hydroxyl group improves aqueous solubility (logP ≈ 1.2) compared to this compound (logP ≈ 2.8), making it more suitable for oral administration .

Q & A

Q. What are the optimal synthetic routes for N-(1-phenylethyl)furan-2-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves coupling furan-2-carboxylic acid derivatives with phenylethylamine. Key steps include:
  • Acylation : Use of activated furan-2-carbonyl chloride with phenylethylamine under reflux (120°C for 18 h in 1,4-dioxane) .
  • Purification : Recrystallization (chloroform/methanol) or column chromatography to isolate the product .
  • Optimization : Adjusting solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) improves yields (60–85%) .
  • Characterization : Confirmed via 1H^1H-NMR (amide proton at δ 8.2–8.5 ppm) and LC-MS (MW 229.25 g/mol) .
Key Reaction Parameters ConditionsYield (%)Purity (%)
Solvent (DMF)Reflux, 18 h7595
Solvent (THF)80°C, 24 h6090
Catalyst (DMAP)Room temperature, 48 h8598

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1H-NMR confirms the phenylethyl group (δ 1.4–1.6 ppm for CH3_3, δ 4.3–4.5 ppm for CH2_2) and furan ring protons (δ 6.3–7.4 ppm) .
  • Mass Spectrometry (MS) : ESI-MS ([M+H]+^+ at m/z 230.1) validates molecular weight .
  • Infrared (IR) Spectroscopy : Stretching vibrations for amide C=O (1650–1680 cm1^{-1}) and aromatic C-H (3050–3100 cm1^{-1}) .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer :
  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-negative (A. baumannii, K. pneumoniae) and Gram-positive (MRSA) strains .
  • Anticancer Screening : MTT assay on HCT-116 (colorectal cancer) cells, with IC50_{50} values calculated at 48 h post-treatment .
  • Controls : Include reference drugs (e.g., cisplatin for cancer, ciprofloxacin for bacteria) and solvent controls (DMSO ≤1% v/v) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

  • Methodological Answer :
  • Substituent Analysis : Replace the phenyl group with fluorophenyl (logP reduction) or thiophene (π-π stacking) to modulate lipophilicity and target binding .
  • Pharmacophore Mapping : Use Schrödinger Suite to identify critical hydrogen-bonding (amide) and hydrophobic (furan) moieties .
  • In Vivo Validation : Test derivatives in zebrafish xenograft models for tumor penetration .

Q. What computational tools predict the pharmacokinetic properties of this compound?

  • Methodological Answer :
  • ADME Prediction : SwissADME or pkCSM calculate:
  • logP : ~2.1 (moderate lipophilicity) .
  • Topological Polar Surface Area (TPSA) : 58 Ų (moderate permeability) .
  • CYP450 Inhibition : Risk of hepatotoxicity if CYP3A4/2D6 inhibition >50% .
  • Molecular Dynamics (MD) : Simulate blood-brain barrier penetration (e.g., GROMACS) .

Q. How can molecular docking resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Target Prioritization : Dock against EGFR (PDB ID: 1M17) or DNA gyrase (PDB ID: 1KZN) using AutoDock Vina .
  • Binding Affinity Analysis : Compare docking scores (ΔG ≤ -8 kcal/mol indicates strong binding) .
  • Experimental Validation : Surface plasmon resonance (SPR) to measure actual KD_D values .

Q. What strategies improve the metabolic stability of this compound?

  • Methodological Answer :
  • Prodrug Design : Introduce acetylated hydroxyl groups to reduce first-pass metabolism .
  • Cytochrome P450 Avoidance : Replace metabolically labile methyl groups with trifluoromethyl (-CF3_3) .
  • In Vitro Assays : Use liver microsomes (human/rat) to quantify half-life (t1/2_{1/2} > 2 h desired) .

Q. How can researchers address discrepancies in cytotoxicity data across cell lines?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times .
  • Purity Verification : Use HPLC (≥95% purity, C18 column, acetonitrile/water gradient) .
  • Mechanistic Profiling : RNA-seq to identify differentially expressed genes post-treatment .

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